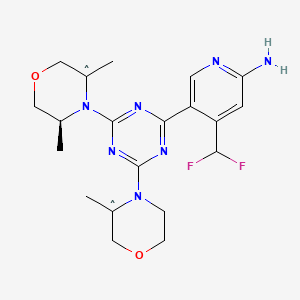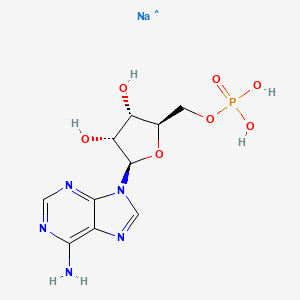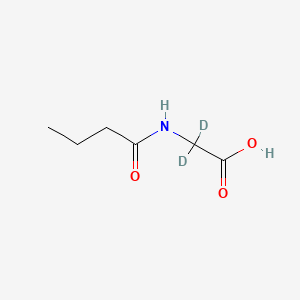amine CAS No. 1856098-92-4](/img/structure/B12350032.png)
[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine is a heterocyclic compound that features a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Métodos De Preparación
The synthesis of (1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine typically involves the cyclocondensation of hydrazine with a carbonyl system . This method is commonly used for the preparation of pyrazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete cyclization.
Análisis De Reacciones Químicas
(1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
(1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of (1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
(1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine can be compared to other pyrazole derivatives, such as:
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound is used in Suzuki-Miyaura cross-coupling reactions.
3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-1-yl)benzamide): Known for its role as an HSP90 inhibitor.
These comparisons highlight the unique structural features and applications of (1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylamine, making it a valuable compound in various scientific fields.
Propiedades
Número CAS |
1856098-92-4 |
|---|---|
Fórmula molecular |
C11H22ClN3O |
Peso molecular |
247.76 g/mol |
Nombre IUPAC |
2-methoxy-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H21N3O.ClH/c1-9(2)14-8-11(10(3)13-14)7-12-5-6-15-4;/h8-9,12H,5-7H2,1-4H3;1H |
Clave InChI |
KZEALBSJWIYISE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CNCCOC)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,12Z,15Z,18Z,21Z,24Z,27Z)-](/img/structure/B12349953.png)

![1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12349959.png)



![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12350015.png)
![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)





![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)
